METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE
Overview
Description
METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE is a complex organic compound that features an indole ring, a sulfonamide group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the sulfonamide group and the phenylpropanamide moiety. Common reagents used in these steps include methylating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenylpropanamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpropanamide derivatives.
Scientific Research Applications
METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring may interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(1H-INDOL-3-YL)-2-[2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANAMIDO]PROPANOATE
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole ring, sulfonamide group, and phenylpropanamide moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl]amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-19-12-14-22(15-13-19)37(34,35)31-25(16-20-8-4-3-5-9-20)27(32)30-26(28(33)36-2)17-21-18-29-24-11-7-6-10-23(21)24/h3-15,18,25-26,29,31H,16-17H2,1-2H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRKDKDGWJWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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